2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane
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Overview
Description
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[45]decane is a chemical compound with the molecular formula C13H25NO It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane involves several steps. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is typically carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spiro compound reactivity.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane can be compared with other spiro compounds, such as:
1-Oxa-3-azaspiro[4.5]decane: Similar in structure but lacks the diethyl and methyl substitutions.
3-Oxa-1-azaspiro[4.5]decane-2,4-dione: Contains additional functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and physical properties, making it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C13H25NO |
---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
2,4-diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H25NO/c1-4-11-13(9-7-6-8-10-13)15-12(3,5-2)14-11/h11,14H,4-10H2,1-3H3 |
InChI Key |
MOKNNOBJPYDWLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2(CCCCC2)OC(N1)(C)CC |
Origin of Product |
United States |
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